molecular formula C11H14N4O2 B2436473 1'-Ethyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid CAS No. 1048925-07-0

1'-Ethyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid

Número de catálogo: B2436473
Número CAS: 1048925-07-0
Peso molecular: 234.259
Clave InChI: MYUXPJBRMDDBIF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1'-Ethyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid (CAS 1048925-07-0) is a heterocyclic compound with the molecular formula C11H14N4O2 and a molecular weight of 234.26 g/mol. This bipyrazolyl carboxylic acid is a versatile building block in organic synthesis and pharmaceutical research. Its structure features two linked pyrazole rings, one of which is substituted with an ethyl group and two methyl groups, while the other bears a carboxylic acid functional group. This combination allows for key chemical reactions, including esterification with alcohols to form esters and decarboxylation under specific conditions. The nitrogen atoms in the bipyrazole structure can act as nucleophiles, enabling the formation of new bonds with electrophiles. Research indicates that this compound exhibits various biological activities, with studies suggesting potential anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological exploration as a lead compound in drug development. It is also used as a reagent in biochemical assays and proteomics research. The compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Propiedades

IUPAC Name

3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-4-15-7(3)10(6(2)14-15)8-5-9(11(16)17)13-12-8/h5H,4H2,1-3H3,(H,12,13)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUXPJBRMDDBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048925-07-0
Record name 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

The synthesis of 1’-ethyl-3’,5’-dimethyl-1H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid typically involves the reaction of ethyl pyrazole derivatives under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with ethyl bromoacetate in the presence of a base, followed by cyclization to form the bipyrazole structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

Esterification and Amidation

The carboxylic acid group undergoes classical nucleophilic acyl substitution reactions.

Reaction TypeReagents/ConditionsProductReference
EsterificationEthanol, H₂SO₄ (catalytic), refluxEthyl ester derivative
AmidationThionyl chloride (SOCl₂), NH₃ or aminesCorresponding amide (e.g., primary/secondary amides)
  • Mechanistic Insight : Conversion to acid chloride intermediates (using SOCl₂) enhances reactivity toward nucleophiles like amines or alcohols.

Substitution Reactions

The pyrazole rings participate in electrophilic substitution, guided by substituent directing effects.

Target PositionReagents/ConditionsProductNotes
Pyrazole C-4HNO₃/H₂SO₄ (nitration)Nitro-substituted derivativeElectron-donating methyl groups direct nitration to C-4
Pyrazole C-4Br₂/FeBr₃ (bromination)Bromo-substituted derivativeSimilar regioselectivity as nitration
  • Steric Effects : The ethyl group at the 1'-position may hinder substitution at adjacent positions.

Oxidation and Reduction

Controlled oxidation/reduction modifies specific functional groups.

Reaction TypeReagents/ConditionsProductOutcome
OxidationKMnO₄ (acidic conditions)Not explicitly reported; potential cleavage of ethyl groupLimited data; inferred from pyrazole stability
ReductionLiAlH₄ (anhydrous ether)Alcohol derivative (via carboxylic acid reduction)Requires harsh conditions due to aromatic stability

Cyclization and Heterocycle Formation

The carboxylic acid can engage in cyclization to form fused heterocycles.

Reagents/ConditionsProductApplication
POCl₃, DMF (Vilsmeier-Haack reaction)Pyrazolo[3,4-d]pyrimidine derivativesPotential antitumor agents
Hydrazine hydrate, heatBipyrazole-lactam hybridsScaffolds for enzyme inhibitors

Comparative Reactivity with Structural Analogs

Key differences in reactivity arise from substituent variations.

CompoundReactivity DifferenceReason
1'-Allyl-3',5'-dimethyl analogHigher susceptibility to oxidationAllyl group’s double bond reactivity
3,5-DimethylpyrazoleLimited esterification/amidationAbsence of carboxylic acid group

Key Challenges and Research Gaps

  • Limited explicit data on reaction yields or kinetics for this specific compound.

  • Further studies needed to explore catalytic asymmetric transformations.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 1'-Ethyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid typically involves multi-step reactions that include the formation of pyrazole derivatives followed by carboxylation processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Pharmacological Potential

The unique structure of this compound allows it to interact with various biological targets. It has been studied as a potential thrombopoietin receptor agonist, which could enhance platelet production in thrombocytopenic patients. This application highlights its significance in hematological therapies .

Material Science Applications

In addition to biological applications, this compound is being explored in material science for its potential use in developing new materials with specific electronic or optical properties. The bipyrazole framework can contribute to the formation of coordination compounds with metals, which may be useful in catalysis or as sensors .

Case Studies

StudyFocusFindings
Study on Antimicrobial ActivityEvaluated against E. coli and P. aeruginosaSignificant inhibition observed; potential for development into antimicrobial agents
Investigation of Anti-inflammatory EffectsIn vitro cytokine production analysisInhibition of pro-inflammatory cytokines; promising for inflammatory disease treatment
Pharmacological StudyThrombopoietin receptor agonismEnhanced platelet production observed; potential therapeutic use in thrombocytopenia

Mecanismo De Acción

The mechanism of action of 1’-ethyl-3’,5’-dimethyl-1H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

1’-Ethyl-3’,5’-dimethyl-1H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid can be compared with other similar compounds, such as:

    1-ethyl-3,5-dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the bipyrazole core.

    3,5-dimethylpyrazole-4-carboxylic acid: Another pyrazole derivative with a carboxylic acid group, but different substitution patterns.

    1-ethyl-3,5-dimethylbenzene: A benzene derivative with similar alkyl substitutions but a different core structure. The uniqueness of 1’-ethyl-3’,5’-dimethyl-1H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid lies in its bipyrazole core, which imparts distinct chemical and biological properties.

Actividad Biológica

1'-Ethyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid (CAS No. 1048925-07-0) is a compound with a molecular formula of C₁₁H₁₄N₄O₂ and a molecular weight of 234.25 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological assays, and implications for future research.

PropertyValue
Molecular FormulaC₁₁H₁₄N₄O₂
Molecular Weight234.25 g/mol
CAS Number1048925-07-0
Synonyms1'-ethyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazole-5-carboxylic acid

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of pyrazole derivatives followed by carboxylation reactions. The synthetic pathways have been optimized to improve yields and reduce by-products, making the compound more accessible for biological studies .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various bacterial strains. In vitro assays demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 μg/mL to 64 μg/mL depending on the bacterial strain tested .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) revealed that it exhibits cytotoxic effects with IC50 values below 20 μM. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Oxidative Stress: The compound could induce oxidative stress in microbial cells leading to cell death.

Case Studies

Case Study 1: Antibacterial Efficacy
In a controlled study, the efficacy of this compound was compared with standard antibiotics. The results showed that while it was less effective than conventional treatments, it still provided a viable alternative against resistant strains .

Case Study 2: Cytotoxicity in Cancer Cells
Another study focused on its cytotoxicity against various cancer cell lines. The findings indicated that the compound not only inhibited cell growth but also triggered apoptotic pathways as evidenced by increased annexin V staining in treated cells .

Future Directions

Further research is needed to explore:

  • In Vivo Studies: To validate the efficacy and safety profile in animal models.
  • Mechanistic Studies: To elucidate the exact biochemical pathways affected by this compound.
  • Structure-Activity Relationship (SAR): Investigating how modifications to the structure influence biological activity could lead to more potent derivatives.

Q & A

Q. What are the recommended synthetic routes for 1'-Ethyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and substituted hydrazines, followed by hydrolysis to yield the carboxylic acid derivative. For example, analogous pyrazole-carboxylic acids have been synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by basic hydrolysis . Similar protocols can be adapted by substituting hydrazines with ethyl- and methyl-substituted variants to achieve the target bipyrazolyl backbone .

Q. How is structural characterization of this compound performed?

Methodological Answer: Structural elucidation combines spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., ethyl and methyl groups) and confirm the bipyrazolyl scaffold.
  • IR : Carboxylic acid C=O stretching (1700–1750 cm1^{-1}) and pyrazole ring vibrations (1500–1600 cm1^{-1}) are critical markers .
  • X-ray crystallography : Resolves spatial arrangements, as demonstrated for structurally similar pyrazole derivatives .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

Methodological Answer: Discrepancies in NMR or IR spectra (e.g., unexpected peaks or shifts) may arise from tautomerism or impurities. Strategies include:

  • Comparative analysis : Cross-reference with published spectra of analogous compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) .
  • Computational modeling : Density Functional Theory (DFT) calculations predict spectroscopic profiles, aiding in assigning ambiguous signals .
  • Purification : Recrystallization or chromatography removes byproducts, as impurities often distort spectral data .

Q. What strategies optimize reaction yields in bipyrazolyl synthesis?

Methodological Answer: Yield optimization requires:

  • Solvent selection : Ethanol or DMF improves cyclocondensation efficiency, as seen in pyrazole-carboxylic acid syntheses .
  • Catalysis : Acidic or basic conditions (e.g., potassium hydroxide) enhance reaction rates .
  • Temperature control : Reflux conditions (70–80°C) balance reactivity and decomposition risks .
  • Precursor stoichiometry : Excess hydrazine derivatives (1.2–1.5 equivalents) drive cyclization to completion .

Q. How can molecular docking studies evaluate the biological activity of this compound?

Methodological Answer: Docking studies predict interactions with biological targets (e.g., enzymes like dihydrofolate reductase):

  • Software : Tools like AutoDock Vina model ligand-receptor binding.
  • Scoring metrics : Docking scores (e.g., binding energy ≤ -7.0 kcal/mol) indicate strong affinity, as validated for pyrazole-based inhibitors .
  • Validation : Compare results with known inhibitors (e.g., doxorubicin) and validate via in vitro assays .

Q. What are the stability considerations for this compound under experimental conditions?

Methodological Answer: Stability depends on:

  • Storage : Anhydrous conditions and inert atmospheres (argon/nitrogen) prevent hydrolysis of the carboxylic acid group .
  • pH sensitivity : Avoid strongly acidic/basic conditions to prevent decarboxylation .
  • Thermal stability : Decomposition occurs above 200°C; use controlled heating (<150°C) during synthesis .

Contradiction Analysis in Data Interpretation

Q. How to address discrepancies in reported biological activities of similar pyrazole derivatives?

Methodological Answer: Contradictions may stem from:

  • Structural variations : Subtle substituent changes (e.g., nitro vs. methyl groups) alter binding modes .
  • Assay conditions : Differences in solvent (DMSO vs. ethanol) or cell lines affect IC50_{50} values .
  • Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA to confirm significance .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.